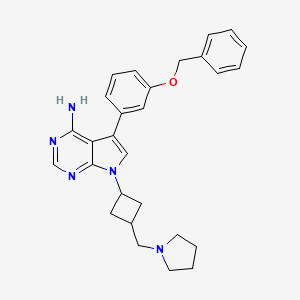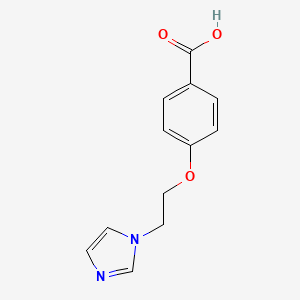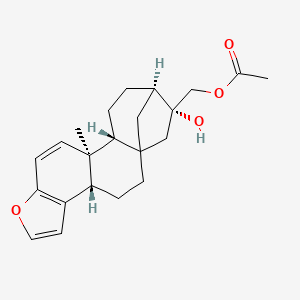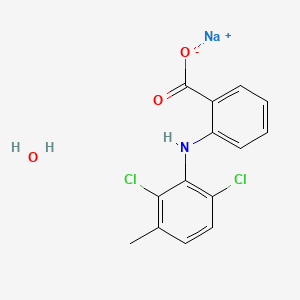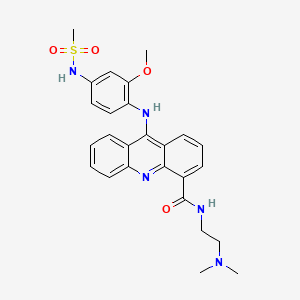
sn16713
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selective ligand of GC-rich sequences in DNA; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Clinical Trials
N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide, also known as CI-921, has been studied for its antitumor activity. A phase II trial demonstrated its application in advanced malignancies, showing limited responses in breast cancer, head and neck, and nonsmall cell lung cancer patients (Sklarin et al., 1992).
Blood-Brain Barrier and Liver Penetration
CI-921 shows a unique ability to penetrate the blood-brain barrier, which is not common among antitumor agents. This property suggests its potential use in treating brain tumors or metastases (Cornford et al., 2004).
Structural and DNA Interaction Studies
CI-921's structure has been analyzed for its implications in DNA-binding models, which is crucial for understanding its mechanism as an anticancer agent. These studies help in designing more effective derivatives (Hudson et al., 1987).
Mechanism of Action and Pharmacokinetics
Research on CI-921's mechanism of action, particularly its interactions with DNA, provides insights into its mutagenic and carcinogenic potential. Its efficacy is attributed to its ability to bind to DNA and interfere with nucleic acid synthesis (Shukla et al., 2006). Additionally, studies on its disposition in plasma and tissues like liver and tumors in mice reveal important pharmacokinetic properties, contributing to its efficacy in solid tumors (Kestell et al., 1990).
Topoisomerase II Interaction
CI-921's interaction with topoisomerase II, a key enzyme in DNA replication and repair, has been studied. This research informs the development of analogues and derivatives with potentially enhanced anticancer properties (Pastwa et al., 1998).
Eigenschaften
CAS-Nummer |
88476-68-0 |
|---|---|
Molekularformel |
C26H29N5O4S |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |
InChI-Schlüssel |
PCDQLFWIZFQMAV-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
| 88476-68-0 | |
Synonyme |
N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide; SN-16713 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



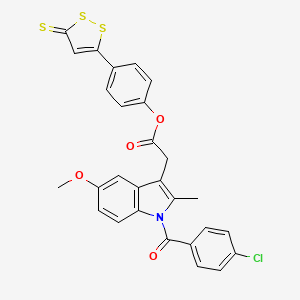
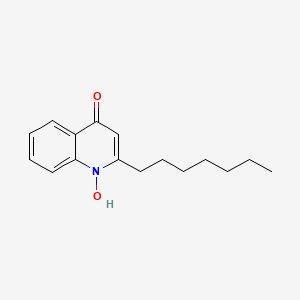

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
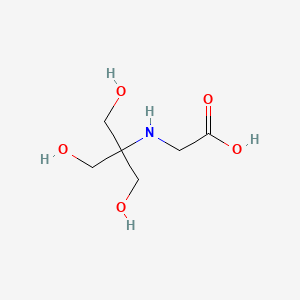
![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
